molecular formula C6H12N2O B113064 1-Acetyl-3-Aminopyrrolidine CAS No. 833483-45-7

1-Acetyl-3-Aminopyrrolidine

Cat. No. B113064
CAS RN: 833483-45-7
M. Wt: 128.17 g/mol
InChI Key: QTFVAHXVSVHNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-Aminopyrrolidine is a chemical compound with the molecular formula C6H12N2O . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of 1-Acetyl-3-Aminopyrrolidine and its derivatives has been studied in the context of aminopyridines . Aminopyridines are heterocyclic compounds that have been extensively studied due to their interesting biological activities . The efficient procedure for synthesizing different types of aminopyridine derivatives has been discussed in the literature .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-Aminopyrrolidine consists of a pyrrolidine ring with an acetyl group and an amino group attached .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-Acetyl-3-Aminopyrrolidine, have been shown to possess significant biological activities . For instance, certain pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .


Physical And Chemical Properties Analysis

1-Acetyl-3-Aminopyrrolidine has a molecular weight of 128.172 Da . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in 1-Acetyl-3-Aminopyrrolidine, is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This has led to the development of numerous drug candidates with diverse biological profiles.

Treatment of Neurodegenerative Diseases

Pyrrolidine derivatives have been synthesized as potential agents against neurodegenerative diseases like Alzheimer’s. The stereogenicity of the pyrrolidine ring allows for the creation of various stereoisomers, which can bind to enantioselective proteins differently, influencing the biological activity of drug candidates .

Antioxidant and Anti-inflammatory Applications

Pyrrolidine alkaloids, which share a similar core structure with 1-Acetyl-3-Aminopyrrolidine, exhibit significant antioxidant and anti-inflammatory activities. These properties make them valuable in pharmacotherapy for conditions caused by oxidative stress and inflammation .

Antimicrobial and Antifungal Properties

The pyrrolidine scaffold is also known for its antimicrobial and antifungal effects. This makes it a promising candidate for developing new treatments against various bacterial and fungal infections .

Cancer Treatment

Pyrrolidine derivatives have shown promise in anticancer therapy. Their ability to interfere with cancer cell proliferation and survival pathways makes them potential candidates for drug development in oncology .

Organ Protective Effects

Some pyrrolidine alkaloids are known for their organ-protective effects. This characteristic is beneficial in designing drugs that can prevent or mitigate damage to organs, particularly in the context of chronic diseases .

Neuropharmacological Activities

Pyrrolidine-based compounds have been explored for their neuropharmacological activities, including their potential to treat various neurological disorders. Their interaction with neural pathways and receptors can be harnessed to develop new neurotherapeutic agents .

Asymmetric Synthesis of Organocatalysts

1-Acetyl-3-Aminopyrrolidine can be used in the asymmetric synthesis of pyrrolidine-based organocatalysts. These catalysts are crucial in producing enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals .

Safety and Hazards

According to a safety data sheet, 1-Acetyl-3-Aminopyrrolidine may be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, including 1-Acetyl-3-Aminopyrrolidine, continue to be of interest in drug discovery due to their diverse biological activities . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVAHXVSVHNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458968
Record name 1-Acetyl-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-Aminopyrrolidine

CAS RN

833483-45-7
Record name 1-Acetyl-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopyrrolidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To (3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine (3 mmol) in dry methylene chloride (30 mL) and triethylamine (7.5 mmol) at room temperature was added acetyl chloride (3.5 mmol) dropwise. The mixture was stirred for 6 hours at room temperature, then the solvent removed under reduced pressure. The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1) and stirred for 60 hours. The solution was neutralized with solid sodium carbonate, filtered, and solvent removed from the filtrate under reduced pressure. The residue was purified by silica gel flash chromatography column, eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1) to elute the faster moving spots, and then with CHCl3—MeOH—NH3/MeOH (93-5-2), to obtain 1-acetyl-3-aminopyrrolidine, a compound of formula (4) as an oil.
Name
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.